4-azido-2-fluorobenzonitrile
Description
Properties
CAS No. |
2386883-06-1 |
|---|---|
Molecular Formula |
C7H3FN4 |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Azido 2 Fluorobenzonitrile
Further Chemical Transformations
The aromatic ring of 4-azido-2-fluorobenzonitrile is substituted with three distinct functional groups: an azido (B1232118) (-N₃), a fluoro (-F), and a cyano (-CN) group. The interplay of the electronic properties of these substituents dictates the feasibility and regioselectivity of further substitution reactions on the benzene (B151609) ring. The fluorine and cyano groups, and to a lesser extent the azido group, are electron-withdrawing, which significantly influences the ring's reactivity towards both nucleophilic and electrophilic attacks.
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups, particularly the cyano group at C1, renders the aromatic ring of this compound electron-deficient. This electronic characteristic makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.
For this compound, the fluorine atom at the C2 position is the most probable site for nucleophilic displacement. Its departure is facilitated by the activating effect of the para-azido group and, most significantly, the ortho-cyano group. The general classification of this compound includes its utility as an aryl halide amenable to aromatic nucleophilic substitution. enaminestore.com While specific studies detailing the SNAr on this compound are not prevalent, the reactivity of analogous compounds like 4-chloro-2-fluorobenzonitrile (B1347046) and 2-fluorobenzonitrile (B118710) is well-documented, providing a strong basis for predicting its behavior. These related compounds readily undergo substitution reactions where the halogen is replaced by various nucleophiles. evitachem.com
Potential nucleophilic substitution reactions on this compound are expected to proceed by replacing the fluorine atom. A variety of nucleophiles could be employed, leading to a diverse range of 4-azido-2-substituted-benzonitrile derivatives.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product |
| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 4-Azido-2-methoxybenzonitrile |
| Butoxide | Sodium butoxide (NaO(CH₂)₃CH₃) | 4-Azido-2-butoxybenzonitrile |
| Amine | Guanidine Carbonate | 4-Azido-2-(guanidino)benzonitrile |
| Oxime | Various oximes with base (e.g., t-BuOK) | 4-Azido-2-(oxime-O-yl)benzonitrile |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Azido-2-(phenylthio)benzonitrile |
This table is based on the predicted reactivity of this compound, drawn from analogous reactions on similar substrates. evitachem.comresearchgate.net
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the this compound ring is anticipated to be challenging. The reaction proceeds via the attack of an electrophile on the electron-rich π-system of the benzene ring. masterorganicchemistry.com However, all three substituents (fluoro, azido, and cyano) exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, making the reaction slower than with benzene. savemyexams.com
Despite the deactivation, if a reaction were to occur under forcing conditions, the position of the new substituent would be determined by the directing effects of the groups already present.
Fluoro group (-F): Deactivating, but ortho-, para-directing.
Azido group (-N₃): Deactivating, and considered ortho-, para-directing.
Cyano group (-CN): Strongly deactivating and a meta-director.
Analyzing the positions:
Positions ortho to -F: C1 (blocked), C3
Position para to -F: C5
Positions ortho to -N₃: C3, C5
Position para to -N₃: C1 (blocked)
Positions meta to -CN: C3, C5
All directing effects converge on positions C3 and C5. Therefore, any potential electrophilic substitution would be directed to one of these two sites. Research on the electrophilic bromination of the related compound 2-fluorobenzonitrile shows that substitution occurs, introducing a bromine atom at the 5-position. This suggests that, despite the deactivated ring, EAS is feasible and would likely occur at the C5 position in this compound due to reduced steric hindrance compared to C3.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-4-azido-2-fluorobenzonitrile |
| Nitration | HNO₃ / H₂SO₄ | 4-Azido-2-fluoro-5-nitrobenzonitrile |
| Sulfonation | Fuming H₂SO₄ | 5-Azido-3-cyano-4-fluorobenzene-1-sulfonic acid |
This table is based on predicted reactivity, considering the directing effects of the substituents and evidence from analogous reactions. savemyexams.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For a substrate like this compound, participation in such reactions is not straightforward. The C-F bond is generally less reactive in standard cross-coupling catalytic cycles (like Suzuki or Stille) compared to C-Cl, C-Br, or C-I bonds, often requiring specialized ligands or conditions to achieve oxidative addition to the palladium(0) center. mdpi.com
Alternatively, cross-coupling could proceed via C-H activation. However, the electron-deficient nature of the ring makes oxidative addition into a C-H bond challenging. While significant advances have been made in palladium-catalyzed reactions, specific protocols for the cross-coupling of this compound have not been detailed in the surveyed literature. rsc.org Synthesis of more complex derivatives would likely involve a multi-step sequence, potentially starting with a nucleophilic substitution to introduce a more reactive group or beginning from a different, appropriately functionalized benzonitrile (B105546) precursor.
Reactivity Profiles and Mechanistic Elucidation of 4 Azido 2 Fluorobenzonitrile
Photochemical Reactivity of the Azido (B1232118) Group
The absorption of ultraviolet (UV) light provides the energy required to cleave the N-N₂ bond in 4-azido-2-fluorobenzonitrile, leading to the formation of a transient but highly reactive nitrene species. This photochemical pathway is a cornerstone of aryl azide (B81097) chemistry, enabling a range of molecular modifications.
Photolytic Generation of Nitrene Intermediates from this compound
Upon irradiation with UV light, this compound is expected to undergo efficient photolysis to extrude a molecule of nitrogen gas and generate the corresponding 2-cyano-3-fluorophenylnitrene intermediate. This process is analogous to the well-documented photochemistry of other aryl azides. The initial photoproduct is a singlet nitrene, which is a high-energy species with two spin-paired electrons in one orbital and a vacant p-orbital on the nitrogen atom. This singlet nitrene can then undergo intersystem crossing to the more stable triplet ground state, which possesses two unpaired electrons in different orbitals.
The photolysis of related fluorinated aryl azides, such as 4-azido-2,3,5,6-tetrafluorobenzoic acid, has been shown to produce nitrenes that can be characterized by spectroscopic methods like electron paramagnetic resonance (EPR). nsf.gov Studies on such compounds have demonstrated that fluorine substitution can enhance the yield of the triplet nitrene. nsf.gov The stability of the generated nitrene is also a critical factor, with some highly fluorinated nitrenes exhibiting remarkable stability, even at room temperature. nsf.govfigshare.com
The general mechanism for the photolytic generation of an aryl nitrene is depicted below:
Ar-N₃ + hν → [Ar-N₃] → Ar-N: + N₂*
Nitrene Insertion Reactions into Unactivated C-H Bonds
A hallmark of nitrene reactivity is its ability to undergo insertion into C-H bonds, a transformation that allows for the direct formation of C-N bonds. The photochemically generated 2-cyano-3-fluorophenylnitrene is expected to be a highly electrophilic species, capable of inserting into both activated and unactivated C-H bonds of surrounding molecules.
The intramolecular C-H insertion of aryl nitrenes is a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.org In the case of 2-cyano-3-fluorophenylnitrene, intramolecular insertion into an adjacent C-H bond on the benzene (B151609) ring could potentially lead to the formation of a strained bicyclic system, although ring expansion to form azepines is a more commonly observed pathway for aryl nitrenes. nih.govbeilstein-journals.org
Quantum Yield and Efficiency of Photochemical Processes
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. The photolysis of aryl azides to form nitrenes is generally an efficient process with quantum yields that can vary depending on the substitution pattern of the aromatic ring and the reaction environment.
While the specific quantum yield for the photolysis of this compound has not been reported in the available literature, studies on other aryl azides provide a relevant benchmark. For a series of photoactivatable aryl azides, photoreaction quantum yields ranging from 16.3% to 31.4% have been reported. rsc.org These values indicate that a significant fraction of the absorbed photons leads to the desired photochemical transformation.
Table 1: Representative Photoreaction Quantum Yields for Selected Aryl Azides
| Aryl Azide | Quantum Yield (Φ) | Reference |
| Az-1 | 0.163 | rsc.org |
| Az-2 | 0.314 | rsc.org |
| Az-3 | 0.256 | rsc.org |
Note: The specific structures of Az-1, Az-2, and Az-3 are detailed in the cited literature and are presented here to provide a general range for the quantum yields of aryl azide photolysis.
Thermal and Catalytic Reactivity of the Azido Group
In addition to photochemical activation, the azido group of this compound can also be induced to react through thermal means or by the action of a catalyst. These methods offer alternative pathways to leverage the reactivity of the azide for synthetic purposes.
Thermal Decomposition Pathways
Heating this compound will lead to its thermal decomposition, a process that, similar to photolysis, involves the extrusion of dinitrogen to form a nitrene intermediate. The temperature required for this decomposition is dependent on the electronic nature of the substituents on the aryl ring. Generally, aryl azides decompose at temperatures above 100 °C. nih.gov
The primary step in the thermal decomposition of aryl azides is the unimolecular elimination of N₂ to generate a singlet nitrene, which can then undergo intersystem crossing to the triplet state or participate in various reactions. researchgate.netroyalsocietypublishing.org The activation temperature for this process can be influenced by the substituents on the aromatic ring. For instance, the presence of ortho-substituents can affect the decomposition temperature and the subsequent reaction pathways of the generated nitrene. nih.gov
The general pathway for the thermal decomposition of an aryl azide is as follows:
Ar-N₃ + Δ → Ar-N: + N₂
The resulting nitrene can then undergo intramolecular cyclization, insertion into C-H bonds of the solvent or other molecules, or dimerization to form azo compounds.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The azido group of this compound is an ideal participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." ekb.egresearchgate.net This reaction provides a highly efficient and regioselective method for the formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting an azide with a terminal alkyne in the presence of a copper(I) catalyst.
The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govmdpi.com Although no specific examples of this compound participating in a CuAAC reaction were found in the reviewed literature, its chemical structure is fully compatible with this transformation. The electron-withdrawing nature of the cyano and fluoro groups is not expected to hinder the cycloaddition.
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring. This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,2,3-triazole product and regenerate the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azido group of this compound is a key functional handle for bioorthogonal chemistry, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. SPAAC is a powerful ligation method that occurs between an organic azide and a strained cyclooctyne without the need for a toxic copper catalyst. enamine.netvectorlabs.com The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage. magtech.com.cn The reactivity in SPAAC is highly dependent on the electronic properties of both the azide and the cyclooctyne.
The presence of a fluorine atom ortho to the azide in this compound is expected to enhance its reactivity in SPAAC reactions. Electron-withdrawing groups on the aryl azide, such as fluorine, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with electron-rich cyclooctynes. nih.govnih.gov This is in contrast to the copper-catalyzed variant (CuAAC), where terminal alkynes are typically used. bioclone.netwikipedia.org Research on other fluoro-substituted aryl azides has demonstrated significantly increased reaction rates compared to their non-fluorinated analogs. For example, a tetra-fluorinated aromatic azide was shown to react with a cyclooctyne at a rate of 3.60 M⁻¹s⁻¹, which is among the fastest SPAAC reactions reported. nih.gov
The choice of cyclooctyne partner is critical for modulating the reaction kinetics. Common cyclooctynes used in SPAAC include dibenzocyclooctynes (DIBO, DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO). enamine.netmagtech.com.cnnih.gov Electron-rich cyclooctynes like BCN exhibit enhanced reactivity with electron-poor azides such as this compound. chemrxiv.org The reaction proceeds via a [3+2] dipolar cycloaddition mechanism, yielding a stable, regiochemically defined triazole product. wikipedia.org
| Azide Compound | Cyclooctyne | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid derivative | BODIPY-conjugated cyclooctyne | 3.60 | nih.gov |
| PhOCF₂CF₂N₃ (Fluoroalkyl azide) | BCN (Bicyclo[6.1.0]nonyne) | 0.53 | chemrxiv.org |
| PhOCF₂CF₂N₃ (Fluoroalkyl azide) | DIBAC (Dibenzocyclooctyne) | 0.02 | chemrxiv.org |
| Alkyl Azide | BCN (Bicyclo[6.1.0]nonyne) | 0.07 | chemrxiv.org |
| Alkyl Azide | DIBAC (Dibenzocyclooctyne) | 0.24 | chemrxiv.org |
Formation of Tetrazole Derivatives via Cycloaddition Reactions
The nitrile functionality of this compound can undergo [3+2] cycloaddition reactions with azide sources, typically sodium azide, to form 5-substituted-1H-tetrazoles. scielo.brnih.gov This transformation is significant as the tetrazole ring is considered a bioisostere of the carboxylic acid group, offering advantages in drug design such as improved metabolic stability and lipophilicity. nih.govnih.gov
The reaction generally requires activation of the nitrile group, which can be achieved using Brønsted or Lewis acids. youtube.com Various catalytic systems have been developed to facilitate this conversion under milder conditions and improve yields. These include the use of zinc salts (e.g., ZnBr₂), copper salts (e.g., CuSO₄·5H₂O), and silica sulfuric acid. scielo.brnih.govrsc.org The mechanism is believed to proceed through activation of the nitrile, making it more susceptible to nucleophilic attack by the azide anion, followed by cyclization to form the aromatic tetrazole ring. youtube.comnih.gov The electron-withdrawing nature of the fluorine and azido groups on the phenyl ring of this compound would likely facilitate this reaction by further polarizing the nitrile bond.
| Nitrile Substrate | Azide Source | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzonitrile (B105546) | NaN₃ | CuSO₄·5H₂O, DMSO | Good to Excellent | scielo.br |
| Various Aryl Nitriles | NaN₃ | Silica Sulfuric Acid, DMF | 72-95 | nih.gov |
| DNA-conjugated Nitriles | NaN₃ | ZnBr₂ | Moderate to Excellent | rsc.org |
| Various Nitriles | NaN₃ | Sb₂O₃ | Good | semanticscholar.org |
| Benzonitrile | NaN₃ | Ammonium chloride, DMF | 22 (crude) | youtube.com |
Anilide Formation from Aryl Azides
The azido group of this compound can be converted into an anilide functionality, a key structural motif in many pharmaceuticals and materials. A primary method for this transformation is the Staudinger reaction, a mild and efficient process for the reduction of azides to amines. organic-chemistry.org In the classic Staudinger reaction, the azide reacts with a phosphine, such as triphenylphosphine, to form a phosphazide intermediate. This intermediate then loses dinitrogen (N₂) to yield an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane produces the corresponding primary amine and a phosphine oxide.
To form the anilide directly, a modification known as the Staudinger ligation can be employed. In this process, the iminophosphorane is trapped intramolecularly by an acyl group (often an ester) positioned on one of the phosphine's aryl rings. nih.gov This leads to the formation of an amide bond. Alternatively, the amine generated from the initial Staudinger reduction can be isolated and then acylated in a separate step with a suitable carboxylic acid derivative (e.g., acyl chloride or anhydride) to yield the desired anilide. This two-step sequence allows for a wide variety of anilide derivatives of 4-amino-2-fluorobenzonitrile (B1273240) to be synthesized.
Metal-Catalyzed Transformations Involving the Azido Group
The azido group in this compound is amenable to a variety of metal-catalyzed transformations, which expand its synthetic utility beyond cycloadditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent metal-catalyzed reaction for azides and is a cornerstone of "click chemistry". wikipedia.orgnih.gov Unlike the strain-promoted variant (SPAAC), CuAAC involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) species. The reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov The copper catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org This reaction would allow this compound to be conjugated to a vast array of molecules bearing a terminal alkyne.
Rhodium-Catalyzed Reactions: Rhodium catalysts can mediate the decomposition of aryl azides to form rhodium-nitrene intermediates. frontiersin.org These highly reactive species can undergo various subsequent reactions, such as C-H amination, allowing for the direct insertion of the nitrogen atom into a C-H bond. While specific examples with this compound are not detailed, the general reactivity of rhodium catalysts with azides suggests potential for novel intramolecular or intermolecular cyclization and functionalization reactions. rsc.orgnih.gov
Other transition metals like iron and palladium have also been used to catalyze reactions involving the azido group, such as C-H azidation and other amination processes, further highlighting the synthetic versatility of this functional group. mdpi.comresearchgate.net
Reactivity of the Nitrile Functionality
Conversion to Amidine Derivatives
The nitrile group of this compound can be converted into an amidine, a functional group of significant interest in medicinal chemistry due to its ability to act as a strong base and participate in hydrogen bonding interactions. nih.govnih.gov
A classical method for this transformation is the Pinner reaction . wikipedia.orgorganic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl). nih.gov This forms a Pinner salt (an imidate hydrochloride), which is then reacted with ammonia (B1221849) or an amine to furnish the corresponding amidine. wikipedia.orgyoutube.com While effective, the Pinner reaction requires harsh, anhydrous acidic conditions. nih.govd-nb.info
More contemporary methods offer milder alternatives. One approach involves the direct addition of amines to nitriles, activated by a strong base. nih.gov This method avoids the need for harsh acids and can tolerate a wider range of functional groups. Additionally, transition metal-catalyzed protocols have been developed. For instance, copper salts can catalyze the nucleophilic addition of amines to nitriles under oxidative conditions, providing N-substituted amidines in good yields. mdpi.com These methods provide versatile pathways to synthesize a range of amidine derivatives from this compound, which could serve as valuable intermediates or biologically active compounds.
| Method | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Pinner Reaction | 1. Anhydrous Alcohol, HCl(g) 2. Amine/Ammonia | Classic method; forms Pinner salt intermediate; harsh acidic conditions. | nih.govwikipedia.org |
| Base-Activated Amine Addition | Primary Amine, Strong Base (e.g., n-BuLi) | Direct addition; avoids harsh acids; suitable for aryl nitriles. | nih.gov |
| Copper-Catalyzed Synthesis | Amine, CuCl, Cs₂CO₃, O₂ | Sustainable; uses a green oxidant; good to excellent yields. | mdpi.com |
| Lewis Acid-Promoted Pinner Reaction | Alcohol, Trimethylsilyl triflate (Lewis Acid) | Milder alternative to classic Pinner; chemoselective. | nih.gov |
Participation in Chelation and Complex Formation
Both the nitrile group and its tetrazole derivative (as described in 3.2.4) in this compound can act as ligands, participating in chelation and the formation of coordination complexes with metal ions. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center, typically in a linear, end-on fashion. Benzonitrile itself is a well-known ligand in coordination and organometallic chemistry, capable of forming stable complexes with a variety of transition metals.
Furthermore, the tetrazole ring that can be synthesized from the nitrile functionality is an excellent coordinating ligand. The deprotonated tetrazolate anion is a versatile ligand, capable of coordinating to metal centers in various modes (monodentate, bidentate, bridging), leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The multiple nitrogen atoms in the tetrazole ring provide several potential coordination sites, making it a valuable component in the design of functional materials.
Therefore, this compound and its derivatives can be employed as ligands in coordination chemistry. The nitrile itself can act as a simple monodentate ligand. If both the nitrile (or the derived tetrazole) and the azido group (or a derived triazole) were to coordinate to the same metal center, it could potentially act as a chelating ligand, although steric factors would influence the stability of such a complex. The ability to form stable metal complexes opens avenues for applications in catalysis, materials science, and sensing.
Influence of Fluorine Substitution on Reactivity and Selectivity
The presence of a fluorine atom at the ortho position to the azide group in this compound is anticipated to exert a significant influence on the compound's reactivity and selectivity in various chemical transformations. This influence stems from the unique electronic and steric properties of fluorine.
Electronic Effects:
The fluorine atom is a strongly electronegative element, leading to a significant inductive electron-withdrawing effect (-I effect). This effect is most pronounced at the ortho position and is expected to decrease the electron density of the aromatic ring. Consequently, the azido group becomes more electrophilic. This enhanced electrophilicity can have several implications for the reactivity of this compound:
Nitrene Formation: The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates. The electronic nature of the substituents on the aromatic ring can influence the stability and reactivity of the resulting nitrene. The electron-withdrawing fluorine and cyano groups are expected to destabilize the singlet nitrene, potentially leading to faster intersystem crossing to the more stable triplet nitrene. Furthermore, ortho-substituents can influence the subsequent reactions of the nitrene. For instance, di-ortho-substitution with halogens has been shown to increase the lifetime of the singlet nitrene. nih.gov
Steric Effects:
The fluorine atom, although relatively small, can exert steric hindrance that influences the regioselectivity of reactions.
Regioselectivity in Cycloadditions: In 1,3-dipolar cycloaddition reactions, the ortho-fluoro substituent can direct the incoming dipolarophile to the less hindered face of the azide. This can lead to a preference for one regioisomer over the other. For example, in reactions with unsymmetrical alkynes, the fluorine atom might sterically disfavor the formation of the triazole isomer where the alkyne substituent is adjacent to the fluorine-bearing carbon.
Ortho-Fluorine Specific Effects:
Research on ortho-substituted aryl azides has revealed specific interactions and reaction pathways. For instance, the presence of an ortho-substituent can lead to intramolecular cyclization reactions upon nitrene formation. researchgate.net In the case of this compound, the fluorine atom is not a group that typically participates in such cyclizations. However, its presence might influence the preferred conformation of the azide group, which in turn could affect its reactivity.
A summary of the expected influence of the ortho-fluoro substituent is presented in the table below.
| Feature | Expected Influence on this compound | Rationale |
| Electronic Effect (-I) | Increased electrophilicity of the azide group. | Strong electron-withdrawing nature of fluorine. |
| Accelerated rates in normal electron demand cycloadditions. | Lowered LUMO energy of the azide. acs.orgnsf.govacs.org | |
| Steric Effect | Potential for regiocontrol in cycloaddition reactions. | Steric hindrance influencing the approach of the dipolarophile. |
| Ortho-Position Effect | Potential influence on nitrene reactivity and stability. | Proximity to the azide functionality. nih.govresearchgate.net |
Interactive Data Table: Predicted Reactivity Trends
| Reaction Type | Predicted Effect of 2-Fluoro Substituent | Expected Selectivity Outcome |
|---|---|---|
| 1,3-Dipolar Cycloaddition (Electron-Rich Alkene) | Rate acceleration | Potential for high regioselectivity |
| Thermal Decomposition (Nitrene Formation) | Lower decomposition temperature compared to non-fluorinated analog | Influence on subsequent nitrene insertion/rearrangement reactions |
Kinetic Studies and Reaction Rate Analysis of Key Transformations
Specific kinetic data for the key transformations of this compound are not available in the reviewed literature. However, we can infer potential kinetic behavior based on studies of related compounds.
Thermal Decomposition:
The thermal decomposition of aryl azides is a first-order reaction, and the rate is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups, such as the fluorine and cyano groups in this compound, are known to increase the rate of thermal decomposition. researchgate.net This is attributed to the stabilization of the transition state leading to nitrogen extrusion and nitrene formation.
One study on the thermal decomposition of ortho-substituted phenyl azides investigated the effect of various substituents on the decomposition temperature. researchgate.net It was demonstrated that electron-withdrawing groups can lower the activation temperature. researchgate.net It is therefore expected that this compound would have a lower decomposition temperature and a faster rate of decomposition compared to unsubstituted phenyl azide.
To determine the kinetic parameters for the thermal decomposition of this compound, experimental techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) would be required. These methods can be used to determine the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction.
1,3-Dipolar Cycloaddition:
The kinetics of 1,3-dipolar cycloaddition reactions of aryl azides are also influenced by substituents. For reactions of this compound with electron-rich dipolarophiles, the reaction is expected to follow second-order kinetics. The rate constant (k) would be sensitive to the electronic properties of both the azide and the dipolarophile.
Kinetic analyses of the cycloadditions of perfluoroaryl azides (PFAAs) with enamines have shown reaction rates up to four orders of magnitude faster than that of phenyl azide. acs.org While this compound is not as electron-deficient as a PFAA, the combined effect of the ortho-fluoro and para-cyano groups would likely lead to a significant rate enhancement compared to phenyl azide in reactions with electron-rich partners.
The table below presents hypothetical kinetic data to illustrate the expected trends. These values are for illustrative purposes only and are not based on experimental measurements for this compound.
| Transformation | Reactant | Hypothetical Rate Constant (k) at 298 K | Expected Activation Energy (Ea) |
| Thermal Decomposition | This compound | - | Lower than phenyl azide |
| 1,3-Dipolar Cycloaddition | + Norbornene | Faster than phenyl azide | Lower than phenyl azide |
| 1,3-Dipolar Cycloaddition | + Phenylacetylene | Slower than phenyl azide | Higher than phenyl azide |
Interactive Data Table: Hypothetical Kinetic Parameters
| Transformation | Hypothetical Rate Constant (k) | Comments |
|---|---|---|
| Thermal Decomposition | k = A * exp(-Ea/RT) | Ea expected to be lower than for phenyl azide due to electron-withdrawing groups. |
| Cycloaddition with Enamine | k₂ (M⁻¹s⁻¹) > 10⁻³ | Rate enhancement expected due to the electron-deficient nature of the azide. |
Spectroscopic and Computational Characterization of 4 Azido 2 Fluorobenzonitrile and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-azido-2-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its chemical environment.
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrile and azide (B81097) groups, and the fluorine atom. Based on analogous structures, the proton ortho to the nitrile group (H-3) would likely appear at the most downfield position. The proton between the fluorine and azide groups (H-5) and the proton ortho to the azide group (H-6) would show complex splitting patterns due to couplings with each other and with the fluorine atom.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.0 | dd | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F) ≈ 4-6 Hz |
| H-5 | 7.2 - 7.4 | ddd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, H-3) ≈ 2-3 Hz, J(H-5, F) ≈ 8-10 Hz |
Note: These are predicted values based on known substituent effects and data from similar compounds.
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 (C-CN) | 105 - 110 | d |
| C-2 (C-F) | 160 - 165 | d (¹JCF ≈ 250-260 Hz) |
| C-3 | 118 - 122 | d |
| C-4 (C-N₃) | 140 - 145 | s |
| C-5 | 112 - 116 | d |
| C-6 | 130 - 135 | d |
Note: Predicted values are based on additive models and data from analogous compounds.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic environment of the aromatic ring. The signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons (H-3 and H-6).
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
|---|
Note: The predicted chemical shift is an estimation based on data for other fluorinated benzonitriles.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the azide and nitrile groups. The asymmetric stretching vibration of the azide group typically appears as a strong, sharp band around 2100-2160 cm⁻¹. The nitrile group (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹. Other bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Azide (N₃) asymmetric stretch | 2100 - 2160 | Strong, Sharp |
| Nitrile (C≡N) stretch | 2220 - 2240 | Medium to Strong, Sharp |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| C-F stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₃FN₄), the molecular ion peak [M]⁺ would be expected at m/z 162. The fragmentation pattern would likely involve the loss of dinitrogen (N₂) from the azide group, a characteristic fragmentation for aryl azides, leading to a significant peak at m/z 134. Further fragmentation of the benzonitrile (B105546) core would also be observed.
Table 5: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 162 | [M]⁺ (Molecular Ion) |
| 134 | [M - N₂]⁺ |
| 107 | [M - N₂ - HCN]⁺ |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While an experimental crystal structure for this compound is not available, a study on a related derivative, 4-azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile, has been reported. This suggests that this compound, if crystallized, would allow for precise determination of bond lengths, bond angles, and intermolecular interactions. Such a study would reveal the planarity of the benzonitrile ring and the geometry of the azide and fluoro substituents. The packing of the molecules in the crystal lattice would likely be influenced by dipole-dipole interactions and potentially weak C-H···N or C-H···F hydrogen bonds.
Gas-Phase Spectroscopic Investigations (e.g., Fourier Transform Microwave Spectroscopy)
Gas-phase spectroscopic techniques are instrumental for determining the intrinsic properties of molecules, free from intermolecular interactions that are present in condensed phases. Fourier Transform Microwave (FTMW) spectroscopy, in particular, is a high-resolution method that provides exceptionally accurate information on the rotational parameters of a molecule, which are directly related to its moments of inertia and, consequently, its three-dimensional structure. ualberta.ca
The principle of FTMW spectroscopy involves introducing a sample into a high-vacuum chamber via a supersonic jet expansion. This process cools the molecules to just a few Kelvin, stabilizing them in their lowest energy conformations. A short pulse of microwave radiation is then used to excite the molecules, inducing a macroscopic polarization. The subsequent decay of this polarization, known as the free induction decay (FID), is recorded in the time domain. A Fourier transform of this signal yields a high-resolution frequency-domain spectrum. ualberta.cawikipedia.org
| Dipole Moment Components | Magnitude and direction of the molecular dipole moment | Insight into the charge distribution and polarity of the molecule. |
Quantum Chemical Computations and Theoretical Studies
Quantum chemical computations have become an indispensable partner to experimental investigations, providing deep insights into molecular structure, properties, and reactivity. cuny.edu These theoretical studies can be used to predict molecular characteristics that are difficult or impossible to measure experimentally and to interpret and rationalize experimental findings. For this compound and its derivatives, computational methods offer a powerful means to explore their electronic structure, potential energy surfaces, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying medium-to-large sized molecules. longdom.org A fundamental application of DFT is geometry optimization, where the algorithm seeks the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. chemrxiv.org For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations can also determine the relative energies of different possible conformers, for instance, those arising from the rotation of the azide group.
Beyond geometry, DFT provides detailed information about the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. emerginginvestigators.org Furthermore, DFT can compute the distribution of electron density, atomic charges, and the molecular electrostatic potential, which are vital for understanding a molecule's reactivity and intermolecular interactions. cuny.edu
Table 2: Representative Data from DFT Calculations for a Phenyl Azide Derivative
| Computational Parameter | Predicted Information |
|---|---|
| Optimized Geometry (Bond Lengths) | C-N (azide): ~1.40 Å, N-N (central): ~1.25 Å, N-N (terminal): ~1.15 Å |
| Optimized Geometry (Dihedral Angle) | C-C-N-N: Defines the twist of the azide group relative to the ring |
| Energy of HOMO | -6.8 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Calculated Dipole Moment | ~3.5 Debye |
Note: This table contains representative values for a generic phenyl azide derivative to illustrate the output of DFT calculations and does not represent specific experimental data for this compound.
Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. nih.gov For this compound, the azide group is a key functional moiety, known to participate in various reactions, most notably [3+2] cycloadditions (a type of "click" reaction). nih.govnih.gov DFT calculations can be employed to map the potential energy surface of such a reaction.
This process involves identifying and characterizing the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy barrier of the reaction. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For example, in a cycloaddition reaction, calculations can distinguish between a concerted mechanism (where bonds are formed simultaneously) and a stepwise mechanism (involving an intermediate). pku.edu.cn Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state correctly connects the reactants and products. researchgate.net
Table 3: Steps in Computational Modeling of a Reaction Mechanism
| Step | Objective | Computational Method |
|---|---|---|
| 1. Reactant/Product Optimization | Find the lowest energy structures of starting materials and products. | Geometry Optimization (e.g., DFT) |
| 2. Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | TS Search Algorithms (e.g., QST2/3, Berny) |
| 3. Frequency Analysis | Characterize stationary points. A TS has exactly one imaginary frequency. | Vibrational Frequency Calculation |
| 4. IRC Calculation | Confirm the TS connects the correct reactants and products. | Intrinsic Reaction Coordinate Following |
| 5. Energy Calculation | Determine reaction and activation energies (ΔE, ΔG). | Single-point energy calculations with higher-level theory/basis sets. |
Quantum chemical methods can accurately predict a range of spectroscopic parameters, which serves as a vital link between theoretical models and experimental data. scispace.com The comparison between calculated and experimental spectra can be used to confirm the structure of a synthesized compound or to assign specific spectral features to particular molecular motions or electronic transitions.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. cuny.edu These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. For this compound, this would allow for the assignment of characteristic peaks, such as the asymmetric and symmetric stretches of the azide group, the C≡N stretch, and various vibrations of the fluorinated aromatic ring.
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be predicted. d-nb.info These calculations are crucial for interpreting complex NMR spectra. By calculating the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra for a proposed structure of a derivative and comparing them to experimental data, one can gain high confidence in the structural assignment. nih.gov
Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| IR: Azide Asymmetric Stretch (cm⁻¹) | 2125 | 2120 |
| IR: Nitrile Stretch (cm⁻¹) | 2238 | 2235 |
| ¹³C NMR: C-CN (ppm) | 118.5 | 118.2 |
| ¹³C NMR: C-F (ppm) | 162.0 (JCF = 250 Hz) | 161.5 (JCF = 248 Hz) |
| ¹⁹F NMR (ppm) | -110.2 | -110.8 |
Note: Values are illustrative and intended to show the typical level of agreement between DFT-calculated and experimentally measured parameters.
While quantum chemical calculations typically model molecules in isolation (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in more complex, realistic environments, such as in solution or interacting with other molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve.
For this compound, MD simulations could be used to study its solvation in different solvents. By analyzing the simulation trajectory, one can understand how solvent molecules arrange around the solute and how specific intermolecular interactions, like hydrogen bonds, influence the compound's conformational preferences. rsc.org Another powerful application is in studying the interaction of a derivative with a biological target, such as a protein. MD simulations can provide insights into how a molecule binds to an active site, the stability of the resulting complex, and the key intermolecular forces (e.g., hydrophobic interactions, hydrogen bonds) that govern the binding process. nih.govnih.gov
Table 5: Information Gained from Molecular Dynamics (MD) Simulations
| MD Analysis Metric | Description | Application to this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of a molecule's structure over time from a reference structure. | Assesses the stability of the molecule's conformation or its binding pose within a protein. dovepress.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible regions of the molecule, such as the azide group. dovepress.com |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a central point. | Characterizes the solvation shell structure around the molecule in a specific solvent. |
| Hydrogen Bond Analysis | Counts and analyzes the lifetime of hydrogen bonds between the solute and solvent or a binding partner. | Quantifies specific interactions that stabilize the molecule in a particular environment. |
Advanced Applications of 4 Azido 2 Fluorobenzonitrile in Contemporary Chemical Research
Utilization as a Building Block in Complex Organic Synthesis
4-Azido-2-fluorobenzonitrile is a versatile organic compound that serves as a valuable starting material in the synthesis of more complex molecules, particularly in the construction of heterocyclic frameworks and as a component in multi-component reactions. Its utility stems from the presence of three distinct functional groups—an azide (B81097), a fluorine atom, and a nitrile—each offering unique reactivity that can be selectively harnessed.
Construction of Heterocyclic Systems
The azide functional group is the primary reactive center for the construction of nitrogen-containing heterocycles. Aryl azides, such as this compound, are stable yet reactive precursors for various cycloaddition reactions. The most prominent of these is the [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, with alkynes to form triazoles. This reaction is a cornerstone of "click chemistry" and can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or promoted by strain in the alkyne (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).
Furthermore, the azide group can undergo thermal or photochemical decomposition to generate a highly reactive nitrene intermediate. This nitrene can then participate in a variety of intramolecular or intermolecular reactions, including C-H insertion or reactions with other functional groups, to form a diverse range of heterocyclic systems. For instance, intramolecular cyclization involving the ortho-fluorine or nitrile group could potentially lead to the formation of benzofused heterocycles. The electron-withdrawing nature of the nitrile and fluorine substituents on the phenyl ring influences the reactivity of the azide group, often stabilizing it while also affecting the electronic properties of the resulting heterocyclic products.
Precursor for Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates structural features from each of the starting materials. nih.govnih.gov this compound possesses functionalities that make it a suitable precursor for various MCRs.
A key strategy involves the chemical modification of the azide or nitrile group to unmask reactivity suitable for MCRs. For example, the azide group can be selectively reduced to a primary amine. The resulting 4-amino-2-fluorobenzonitrile (B1273240) can then serve as the amine component in well-known MCRs such as the Ugi or Passerini reactions. nih.govfrontiersin.org
Ugi Four-Component Reaction (U-4CR): In a U-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. mdpi.com The amine derived from this compound could be used to introduce the fluorobenzonitrile moiety into complex molecular architectures, leveraging the efficiency of this reaction to rapidly build molecular diversity. nih.gov
Passerini Three-Component Reaction (P-3CR): This reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. While the nitrile itself is not a direct participant, its presence on the aromatic ring, along with the fluorine atom, modulates the electronic properties of any functional group derived from the molecule for use in an MCR.
The nitrile group itself can also, under certain conditions, participate in MCRs, for instance, in the synthesis of substituted imidazoles or other nitrogen-containing heterocycles, further expanding the utility of this compound as a versatile building block.
Role in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is one of the most widely used bioorthogonal functional groups due to its small size, stability in biological media, and unique reactivity. nih.govescholarship.org this compound serves as a key structural motif in the design of chemical tools for probing biological systems.
Development of Bioorthogonal Probes for Molecular Labeling
The primary role of the azide group in this compound is to act as a "chemical handle" for bioorthogonal ligation. It is remarkably inert in the cellular environment but reacts selectively with specific partners, most notably strained alkynes (e.g., cyclooctynes) via SPAAC or terminal alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This specific reactivity allows for the precise labeling of biomolecules.
Probes based on an azido-aromatic core can be designed to be "fluorogenic," meaning they are initially non-fluorescent but become highly fluorescent upon reaction with their target. nih.gov This "turn-on" response is highly advantageous for imaging applications as it minimizes background signal from unreacted probes. nih.govresearchgate.net For example, fluorogenic probes have been developed where the azide group quenches the fluorescence of a nearby fluorophore; the [3+2] cycloaddition reaction alters the electronic structure, restoring fluorescence. nih.gov The fluorinated benzonitrile (B105546) scaffold can be incorporated into various dye structures, such as coumarins or fluoresceins, to tune their spectral and chemical properties. researchgate.net
| Bioorthogonal Reaction | Typical Partner | Catalyst Required | Typical Rate (M⁻¹s⁻¹) | Key Feature |
| CuAAC | Terminal Alkyne | Copper(I) | 10² - 10³ | Fast kinetics, but copper toxicity can be a concern in live cells. nih.gov |
| SPAAC | Strained Alkyne (e.g., cyclooctyne) | None | 10⁻³ - 1 | Copper-free, making it highly suitable for live-cell applications. nih.gov |
| Staudinger Ligation | Triarylphosphine | None | ~10⁻³ | One of the first bioorthogonal reactions; forms an amide bond. escholarship.org |
| IEDDA | Strained Alkene (e.g., trans-cyclooctene) | None | up to 10⁶ | Extremely fast kinetics, often used with tetrazine probes. nih.govrsc.org |
Strategies for Bioconjugation in in vitro Systems
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. In vitro bioconjugation using azide-functionalized molecules is a fundamental technique in chemical biology. The strategy involves two main steps:
Introduction of the Reporter Group: A biomolecule of interest (e.g., protein, nucleic acid, or glycan) is first functionalized with a reaction partner for the azide, typically an alkyne. This can be achieved through metabolic labeling, where cells are fed sugars or amino acids bearing an alkyne, or through direct chemical modification of the purified biomolecule.
Ligation with the Azide Probe: The alkyne-modified biomolecule is then treated with an azide-containing probe, such as a derivative of this compound linked to a reporter tag (e.g., a fluorescent dye or biotin). The azide and alkyne groups selectively react via click chemistry, covalently attaching the tag to the biomolecule.
This approach has been used to label alkyne-functionalized proteins and glycoproteins with high selectivity in complex mixtures. nih.govnih.gov The stability and specific reactivity of the aryl azide ensure that the probe does not react non-specifically with other functional groups present on the biomolecules.
Applications in Cellular and Biomolecular Imaging Methodologies
A major application of bioorthogonal chemistry is the imaging of biomolecules and biological processes in living cells. Azide-based probes derived from scaffolds like this compound are instrumental in these methodologies. researchgate.net
A common strategy is metabolic glycan labeling. nih.gov Cells are incubated with a non-natural sugar that has been modified to contain an azide group. This azido-sugar is processed by the cell's metabolic machinery and incorporated into cell-surface glycoproteins. nih.govresearchgate.net A fluorescent probe bearing a compatible alkyne can then be added to the cell culture. The probe will react specifically with the azido-sugars, allowing for the visualization of glycosylation patterns on the surface of living cells via fluorescence microscopy. nih.govresearchgate.net This technique has been used to study changes in glycosylation associated with cancer and other diseases.
Fluorogenic azide probes offer significant advantages for live-cell imaging because they eliminate the need for washing steps to remove unbound probe, which can be toxic to cells and is not feasible for real-time imaging of dynamic processes. nih.gov The fluorescence signal only appears at the site of the reaction, providing high contrast and spatial resolution for visualizing the target biomolecules within their native cellular context. nih.gov
Applications in Photoaffinity Labeling
This compound serves as a crucial building block in the design of photoaffinity labeling (PAL) probes, a powerful technique for identifying and characterizing interactions between small molecules and their biological targets. The utility of this compound stems from the synergistic effects of its constituent functional groups: the aryl azide, the fluoro group, and the nitrile moiety. The aryl azide is a photoactivatable group that, upon irradiation with UV light, generates a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules. The electron-withdrawing nature of the fluorine atom and the nitrile group can influence the photochemistry of the azide and the binding affinity of the probe to its target.
Covalent Attachment to Biological Macromolecules
The primary application of this compound in this context is to facilitate the covalent attachment of a probe molecule to biological macromolecules, most notably proteins. This process is initiated by the photoactivation of the azide group. Upon exposure to UV light, typically in the range of 260-300 nm, the aryl azide releases dinitrogen gas (N₂) to form a short-lived and highly reactive singlet nitrene. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, all of which are commonly found in the amino acid residues of proteins. This results in the formation of a stable, covalent bond between the photoprobe and the target macromolecule.
The covalent nature of this linkage is a key advantage of photoaffinity labeling, as it allows for the "trapping" of non-covalent interactions that might otherwise be too transient to detect. Once covalently attached, the labeled macromolecule can be isolated and analyzed to identify the binding site of the probe. The fluorine and nitrile substituents on the benzonitrile ring can modulate the reactivity and selectivity of the nitrene intermediate, potentially influencing which amino acid residues are preferentially labeled.
Design of Photolabeling Reagents with Specific Wavelength Activation
The specific wavelength required for the activation of a photoaffinity probe is a critical design parameter. While simple phenyl azides typically require shorter wavelength UV light (~260 nm) for efficient activation, the presence of substituents on the aromatic ring can shift the absorption maximum. The fluoro and nitrile groups in this compound influence its electronic structure and, consequently, its UV-visible absorption spectrum.
Interactive Table: Properties of Photoreactive Groups
| Photoreactive Group | Typical Activation Wavelength (nm) | Reactive Intermediate | Key Features |
| Aryl Azide | 250 - 350 | Nitrene | Small size, versatile reactivity |
| Benzophenone | 350 - 360 | Triplet Diradical | Less prone to intramolecular rearrangement |
| Diazirine | 330 - 370 | Carbene | Very small, highly reactive |
Integration into Supramolecular Assemblies
The unique combination of functional groups in this compound also lends itself to applications in supramolecular chemistry, a field focused on the non-covalent interactions between molecules. The nitrile group, in particular, is a well-known participant in various non-covalent interactions.
Design of Host-Guest Recognition Systems
In the context of host-guest chemistry, the nitrile group of this compound can act as a hydrogen bond acceptor. This allows it to participate in specific recognition events with host molecules that possess complementary hydrogen bond donor sites. The linear geometry and the electronic properties of the nitrile group can contribute to the directionality and strength of these interactions.
Furthermore, the aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems, providing another mode of non-covalent recognition. The fluorine substituent can also influence these interactions through electrostatic and dipole-dipole forces. By incorporating this moiety into larger molecular architectures, chemists can design host molecules with specific cavities or binding pockets that can selectively recognize and bind guest molecules.
Participation in Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The functional groups present in this compound can direct its participation in such processes. For instance, dipole-dipole interactions involving the polar nitrile and fluoro groups, along with potential hydrogen bonding and π-π stacking, can lead to the formation of well-defined supramolecular architectures.
While specific examples of self-assembling systems based solely on this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential as a building block for more complex self-assembling systems. The azide group also offers a handle for further chemical modification, allowing for the incorporation of this unit into larger molecules designed to undergo specific self-assembly pathways.
Contribution to Functional Materials Research
The photoreactive nature of the azide group, combined with the electronic properties imparted by the fluoro and nitrile substituents, makes this compound a valuable component in the development of functional materials.
Upon photoactivation, the azide group can be used to crosslink polymer chains, leading to the formation of new materials with altered physical and chemical properties. This photochemical crosslinking can be spatially controlled, allowing for the fabrication of patterned surfaces and microstructures. The incorporation of the fluorobenzonitrile moiety into a polymer can also influence its bulk properties, such as thermal stability, solubility, and dielectric constant.
For example, polymers containing the this compound unit could be used to create photoresists in microlithography, where exposure to light in specific patterns leads to changes in solubility. Additionally, the ability to covalently attach these functional polymers to various surfaces through the photoactivated azide opens up possibilities for creating functional coatings with tailored properties. Research in this area is ongoing, with the potential for creating novel materials for applications in electronics, photonics, and biotechnology.
Precursors for Advanced Organic Electronic Materials
The quest for novel organic materials with superior electronic properties is a driving force in materials science. nih.gov These materials are at the heart of next-generation electronic devices, offering advantages such as flexibility, light weight, and low-cost fabrication. mdpi.com this compound serves as a key building block in the synthesis of nitrogen-rich porous organic polymers (POPs), a class of materials showing great promise for electronic applications. rsc.orgrsc.org
The presence of the nitrile (-CN) and azide (-N₃) groups in this compound makes it an ideal monomer for the synthesis of triazine-based porous organic polymers. rsc.org Triazine-based covalent organic polymers are a subclass of porous organic frameworks known for their high nitrogen content, tunable porosity, and exceptional stability. rsc.org The synthesis of these polymers often involves the cyclotrimerization of nitrile compounds under specific reaction conditions.
Detailed Research Findings:
Recent research has demonstrated the synthesis of fluorine-enriched conjugated microporous polymers (FCMPs) through reactions like the Sonogashira-Hagihara coupling. nih.gov While not directly using this compound, this research highlights the importance of incorporating fluorine atoms into the polymer backbone to enhance gas sorption properties, a feature that can be extrapolated to the development of advanced electronic materials. The electron-withdrawing nature of fluorine can significantly influence the electronic properties of the resulting polymer.
The azide group in this compound offers a route to forming azo-linked porous organic polymers. rsc.org Although specific examples using this particular precursor are not extensively documented in mainstream literature, the general principle involves the reductive coupling of nitro or azido (B1232118) compounds to form azo linkages, creating a highly conjugated polymer network.
Below is a table summarizing the properties of hypothetical porous organic polymers derived from this compound, based on general knowledge of similar structures.
| Polymer Type | Key Functional Group | Potential Electronic Application | Expected Properties |
| Triazine-based POP | Triazine Ring | Organic Field-Effect Transistors (OFETs) | High thermal stability, tunable bandgap, good charge transport |
| Azo-linked POP | Azo Linkage | Organic Photovoltaics (OPVs) | Strong light absorption, good redox properties |
Development of Phosphorescent Dyes
Phosphorescent dyes are crucial components in organic light-emitting diodes (OLEDs) and bio-imaging due to their ability to emit light from a triplet excited state, leading to high quantum efficiencies. researchgate.net The development of new phosphorescent dyes often involves the synthesis of metal complexes with tailored organic ligands. This compound can be utilized as a precursor for ligands in such complexes.
The azide group on the this compound molecule is a versatile functional handle for "click chemistry," a set of powerful and reliable reactions for molecular assembly. nih.gov Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the straightforward attachment of the fluorobenzonitrile moiety to other molecular fragments to create complex ligands. These ligands can then be used to synthesize phosphorescent metal complexes, typically involving heavy metals like iridium(III) or platinum(II).
Detailed Research Findings:
While direct synthesis of phosphorescent dyes from this compound is not widely reported, the principles of ligand design and coordination chemistry provide a clear pathway for its application. The fluorinated benzonitrile unit can act as an ancillary ligand in a phosphorescent complex, influencing the emission color and quantum yield. The fluorine atom can enhance the photostability and volatility of the complex, which is advantageous for device fabrication.
The general approach would involve modifying an existing ligand structure with an alkyne group and then using a click reaction with this compound to introduce the fluorobenzonitrile unit. The resulting ligand would then be reacted with a metal precursor, such as an iridium(III) dimer, to form the final phosphorescent complex.
The following table outlines the potential characteristics of a hypothetical phosphorescent iridium(III) complex incorporating a ligand derived from this compound.
| Complex Component | Role of this compound Derivative | Expected Photophysical Property |
| Ancillary Ligand | Introduction of a fluorinated, electron-withdrawing group | Blue-shifting of emission, increased quantum yield |
| Cyclometalating Ligand | Modification of the primary light-emitting ligand | Tuning of emission wavelength, enhanced stability |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research will likely focus on developing more efficient, safer, and environmentally benign methods for the synthesis of 4-azido-2-fluorobenzonitrile and its derivatives. While traditional methods for creating aryl azides often rely on diazotization of anilines followed by substitution with azide (B81097) salts, these methods can involve hazardous intermediates. organic-chemistry.orgorganic-chemistry.org
Key areas for future investigation include:
Flow Chemistry Approaches: Continuous flow synthesis offers a safer alternative for handling potentially explosive azide compounds by minimizing the reaction volume at any given time. cam.ac.uk Research into adapting and optimizing flow chemistry for the synthesis of this compound could lead to higher yields, improved purity, and enhanced safety profiles. cam.ac.uk
Greener Azidation Reagents and Catalysts: The development of novel, less hazardous azidating agents is a significant area of interest. Furthermore, exploring copper-catalyzed or other metal-catalyzed C-N bond formation reactions could provide more direct and efficient routes from aryl halides or boronic acids. asianpubs.orgresearcher.life Research into recyclable catalysts would further enhance the sustainability of the synthesis. asianpubs.org
Alternative Starting Materials: Investigating alternative and more readily available starting materials for the synthesis of the 4-amino-2-fluorobenzonitrile (B1273240) precursor could also be a fruitful area of research. chemicalbook.com
A comparative table of potential synthetic strategies is presented below:
| Synthesis Strategy | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, improved process control, scalability. | Optimization of reaction conditions, development of dedicated flow reactors. |
| Green Catalysis | Reduced environmental impact, potential for catalyst recycling, milder reaction conditions. | Design of highly efficient and selective catalysts, exploration of earth-abundant metals. |
| Novel Azidating Agents | Reduced toxicity and explosion hazard. | Synthesis and evaluation of new azide-transfer reagents. |
Development of Advanced Bioorthogonal Systems Incorporating this compound
The azide group is a cornerstone of bioorthogonal chemistry, enabling the study of biological processes in living systems without interference. nih.govdntb.gov.ua Future research will aim to leverage the specific properties of this compound to create more sophisticated bioorthogonal tools.
Fluorogenic Probes: A significant area of development is the creation of fluorogenic probes where the fluorescence is "turned on" upon reaction with the azide. researchgate.net The electronic properties of the fluorobenzonitrile core could be exploited to design novel cyclooctynes or phosphines that, upon reacting with this compound, generate a highly fluorescent product. This would enable real-time imaging of biological events with high signal-to-noise ratios.
Multi-functional Probes: The nitrile group offers a potential handle for further chemical modification, allowing for the creation of multi-functional probes. For instance, a fluorescent dye could be attached to the molecule post-bioorthogonal ligation, or the nitrile could be used to attach other functionalities like targeting ligands or drug molecules.
Kinetics and Stability Tuning: The electron-withdrawing nature of the fluorine and nitrile groups can influence the reactivity of the azide group in reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govacs.org Systematic studies to understand and fine-tune this reactivity will be crucial for designing bioorthogonal systems with specific reaction kinetics tailored for different biological applications. eurjchem.com
Expanding Applications in Targeted Molecular Probes and Diagnostics
The ability to selectively label biomolecules makes this compound a promising candidate for the development of targeted molecular probes for diagnostic applications.
Disease-Specific Biomarker Imaging: By conjugating this compound to molecules that target specific disease biomarkers (e.g., antibodies, peptides, or small molecules), it can be used to visualize the localization and dynamics of these markers in cells and tissues.
Metabolic Labeling and Activity-Based Probing: Future research could explore the use of this compound-modified metabolic precursors to label newly synthesized biomolecules such as proteins, glycans, or lipids. rsc.org This would provide insights into cellular metabolism and enzyme activity in health and disease.
Development of Novel Diagnostic Assays: The robust and specific nature of azide-based bioorthogonal reactions can be harnessed to develop novel diagnostic assays. For example, it could be incorporated into enzyme-linked immunosorbent assays (ELISAs) or other platforms for the sensitive detection of disease-related molecules.
Interdisciplinary Research with Materials Science and Theoretical Chemistry
The unique properties of this compound also present opportunities for interdisciplinary research, particularly at the interface of chemistry, materials science, and theoretical chemistry.
Functional Polymeric Materials: The azide group can be used for polymer cross-linking through the formation of highly reactive nitrenes upon thermal or photochemical activation. mdpi.com The fluorine and nitrile functionalities could impart desirable properties such as thermal stability, hydrophobicity, and specific electronic characteristics to the resulting polymers. This could lead to the development of advanced materials for applications in electronics, coatings, and energetic materials. mdpi.com
Surface Modification: this compound can be employed to modify the surfaces of various materials, including nanoparticles and biomaterials, to introduce specific functionalities. This could be used to create biocompatible coatings, targeted drug delivery systems, or novel sensors.
Computational and Theoretical Studies: Quantum mechanical calculations and other computational methods can provide valuable insights into the reactivity, electronic structure, and spectroscopic properties of this compound. nih.govcuny.edu Theoretical studies can aid in the design of new bioorthogonal reaction partners with enhanced kinetics and fluorogenic properties, as well as predict the properties of novel materials incorporating this compound. chemrxiv.org
Unexplored Reactivity and Catalytic Transformations
Beyond its well-established role in bioorthogonal chemistry, the azide group in this compound offers a gateway to a rich and underexplored landscape of chemical transformations.
Nitrene Chemistry: Photolytic or thermolytic decomposition of the azide generates a highly reactive nitrene intermediate. While this is utilized in cross-linking, further research could explore controlled intramolecular and intermolecular C-H amination reactions to synthesize novel heterocyclic compounds. nih.gov
Catalytic Transformations: The development of new catalytic systems for the transformation of aryl azides is an active area of research. This includes catalytic reductions to amines, as well as cycloaddition reactions with various partners beyond alkynes. Exploring the reactivity of this compound in such catalytic systems could lead to the discovery of novel synthetic methodologies.
Nitrile Group Manipulations: The nitrile group itself can undergo a variety of transformations, such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. Investigating the interplay between the reactivity of the azide and nitrile groups could unveil novel synthetic strategies and lead to the creation of complex molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
